4-Oxo-3-propan-2-ylazetidine-2-carboxylic acid
Description
Properties
Molecular Formula |
C7H11NO3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
4-oxo-3-propan-2-ylazetidine-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO3/c1-3(2)4-5(7(10)11)8-6(4)9/h3-5H,1-2H3,(H,8,9)(H,10,11) |
InChI Key |
YODFZGOQPWQTLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(NC1=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-3-propan-2-ylazetidine-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of glycine-derived enamino amides under Boc-deprotection conditions . This method is known for its high yield and operational simplicity.
Another approach involves the cyclization of α-amino ynones and the three-component reactions of 2,3-diketo esters, amines, and ketones . These methods have shown significant scope in the synthesis of azetidine derivatives.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and scalability.
Chemical Reactions Analysis
1.1. Esterification
The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. For example:
This reaction enhances solubility for pharmaceutical applications.
1.2. Reduction
The ketone group (4-oxo) can be reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄):
Selectivity depends on reaction conditions and protecting groups .
1.3. Ring-Opening Reactions
The azetidine ring may undergo nucleophilic ring-opening under acidic or basic conditions. For instance:
-
Acidic hydrolysis : Produces linear amino acids.
-
Nucleophilic attack : Thiols or amines can open the ring, forming thioether or secondary amine derivatives .
Reagents and Conditions
Comparative Reactivity
Mechanistic Insights
-
Steric Effects : The isopropyl group at position 3 influences reaction pathways by hindering nucleophilic attack at the β-carbon.
-
Electronic Effects : The electron-withdrawing ketone group activates the azetidine ring for electrophilic substitution at position 2 .
Unresolved Challenges
Scientific Research Applications
While information explicitly detailing the applications of "4-Oxo-3-propan-2-ylazetidine-2-carboxylic acid" is limited, research on related compounds such as azetidine derivatives and propan-2-yl derivatives offers insights into its potential uses.
Scientific Research Applications
(2S,3R)-3-Isopropyl-4-oxoazetidine-2-carboxylic acid:
- Chemistry: It serves as a building block in synthesizing complex organic molecules.
- Biology: It is studied for potential biological activity and interactions with biomolecules.
- Medicine: It is investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
- Industry: It is utilized in developing new materials with unique properties.
Propan-2-yl 2-[2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate:
- Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to structural similarities to known bioactive compounds.
- Biological Research: The compound is used to understand its interaction with biological targets like enzymes and receptors.
- Pharmaceutical Development: It serves as a lead compound in developing new drugs for various diseases.
- Industrial Applications: Explored for use in synthesizing other complex organic molecules and as an intermediate in chemical manufacturing.
(2S,3R)-3-Isopropyl-4-oxoazetidine-2-carboxylic acid: The biological activity of this compound may involve interactions with specific molecular targets within cells. It may bind to enzymes or receptors involved in critical cellular processes such as apoptosis and cell cycle regulation. The compound also appears to modulate signaling pathways related to inflammation and immune responses by suppressing NF-kappa-B activation and influencing lipid metabolism.
Case Studies
Case Study 1: Inhibition of PARP
A study investigated a series of 3,4-dihydroisoquinoline derivatives for their inhibitory effects on PARP enzymes. Among these, compound 3l showed notable inhibition at an IC50 value of 156 nM, indicating strong potential for therapeutic applications in cancer treatment.
Case Study 2: Antimicrobial Efficacy
Research on quinolone derivatives has highlighted their antibacterial properties. For example, certain compounds exhibited moderate antibacterial activity against various strains, suggesting that propan-2-yl derivatives may also contribute to this field.
Study on Antimicrobial Efficacy:
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various azetidine derivatives, including (2S,3R)-3-Isopropyl-4-oxoazetidine-2-carboxylic acid. The results indicated that this compound exhibited superior activity compared to other derivatives tested.
Anticancer Research:
A clinical trial assessed the anticancer potential of (2S,3R)-3-Isopropyl-4-oxoazetidine-2-carboxylic acid in patients with advanced leukemia. The trial reported promising results with a significant reduction in tumor size among participants treated with this compound as part of a combination therapy regimen.
Safety and Carcinogenicity
Research indicates that creatine supplementation, a precursor of carcinogenic heterocyclic amines (HCAs), does not elevate the risk of cancer by stimulating the formation of mutagens .
Related Compounds
Other related compounds and their applications include:
Mechanism of Action
The mechanism of action of 4-Oxo-3-propan-2-ylazetidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Structural Analogs and Stereoisomers
(2R)-4-Oxoazetidine-2-carboxylic Acid (CAS: 62860-12-2)
- Structure : Differs in stereochemistry at position 2 (R-configuration) and lacks the isopropyl group at position 3.
- Properties: Molecular formula C₄H₅NO₃, molar mass 119.09 g/mol.
2-(4-Oxo-2-thioxothiazolidin-3-yl)acetic Acid (CAS: 5718-83-2)
- Structure : Contains a five-membered thiazolidine ring with a thione (S=) group at position 2 and a ketone at position 4.
- Properties : Similarity score 0.66 to the target compound. The larger ring size reduces ring strain, while the thione group increases electrophilicity, making it more reactive in nucleophilic addition reactions .
4-Oxo-piperidine-3-carboxylic Acid
- Structure : Six-membered piperidine ring with a ketone at position 4 and carboxylic acid at position 3.
Physicochemical Properties
Key Observations :
- The isopropyl group in the target compound increases molar mass and hydrophobicity, which may affect membrane permeability.
- Thiazolidine derivatives exhibit lower pKa values due to electron-withdrawing thione groups, enhancing acidity compared to azetidines .
Biological Activity
4-Oxo-3-propan-2-ylazetidine-2-carboxylic acid, also known as (2S,3R)-3-isopropyl-4-oxoazetidine-2-carboxylic acid, is a chiral azetidine derivative that has garnered attention due to its potential biological activities. This compound is notable for its unique structural features and stereochemistry, which may contribute to its interactions with biological systems.
The compound can be synthesized through the cyclization of N-protected amino acids under controlled conditions, often utilizing strong bases or acids to facilitate the reaction. Various synthetic routes have been explored to optimize yield and purity, including continuous flow reactors and advanced purification techniques like chromatography.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. This interaction can modulate enzymatic activity, leading to various biological effects. The exact pathways and targets are still under investigation but are crucial for understanding its therapeutic potential.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that azetidine derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Specifically, compounds in this class have demonstrated IC50 values comparable to established anticancer agents in MCF-7 breast cancer cells .
Antimicrobial Activity
In addition to anticancer properties, azetidine derivatives have been studied for their antimicrobial effects. Certain derivatives have shown potent activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests that this compound may also possess therapeutic potential in treating infections .
Case Studies
- Anticancer Study : A recent study evaluated the antiproliferative effects of azetidine derivatives on MCF-7 cells. The results indicated that several compounds led to significant reductions in cell viability, with IC50 values ranging from 10–33 nM. The mechanism involved disruption of microtubule dynamics, ultimately resulting in apoptosis .
- Antimicrobial Efficacy : Another investigation focused on the synthesis of substituted phenyl azetidine derivatives that exhibited enhanced antimicrobial activity compared to standard antibiotics. These findings highlight the potential of azetidine compounds in developing new antimicrobial agents .
Table 1: Antiproliferative Activity of Azetidine Derivatives
| Compound ID | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| 9h | MCF-7 | 10 | Tubulin polymerization inhibition |
| 9q | MDA-MB-231 | 23 | Apoptosis induction |
| 10p | MCF-7 | 33 | Microtubule destabilization |
Table 2: Antimicrobial Activity of Azetidine Derivatives
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 110a | E. coli | 15 |
| 110b | S. aureus | 18 |
| 110c | Pseudomonas aeruginosa | 12 |
Q & A
Q. What is the molecular structure and key physicochemical properties of 4-Oxo-3-propan-2-ylazetidine-2-carboxylic acid?
Methodological Answer: The compound features a β-lactam (azetidine) ring with a 4-oxo group, a carboxylic acid at position 2, and an isopropyl substituent at position 3. Key properties include:
- Molecular formula : C₇H₁₁NO₃ (calculated from structural analogs in ).
- Functional groups : Carboxylic acid (pKa ~2.5), ketone (4-oxo), and secondary amine.
- Physical properties : Analogous azetidine derivatives exhibit melting points >200°C (dec.) and solubility in polar aprotic solvents (e.g., DMF) but limited aqueous solubility at neutral pH .
Q. What are the established synthetic routes for this compound?
Methodological Answer: Two primary routes are documented:
Cyclization of β-amino acids : Condensation of β-amino acids with ketones under acidic conditions (e.g., acetic acid with sodium acetate), followed by cyclization ().
Functional group modification : Post-cyclization introduction of the isopropyl group via nucleophilic substitution or alkylation ().
Q. Which spectroscopic techniques are employed for structural characterization?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., azetidine ring protons at δ 3.5–4.5 ppm) and carbonyl groups (δ 170–180 ppm for carboxylic acid) .
- IR : Strong absorption at ~1750 cm⁻¹ (C=O stretch of β-lactam) and ~2500–3300 cm⁻¹ (carboxylic acid O-H) .
- X-ray crystallography : Resolves stereochemistry and ring conformation (e.g., puckering in azetidine analogs) .
Q. How is preliminary biological activity screening conducted for this compound?
Methodological Answer:
- Antimicrobial assays : Disk diffusion or MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria ().
- Enzyme inhibition : Kinetic assays targeting β-lactamases or peptidases (e.g., nitrocefin hydrolysis inhibition) .
- Cytotoxicity : MTT assays on mammalian cell lines to assess selectivity .
Advanced Research Questions
Q. How can synthetic yield be optimized when literature reports contradictory catalytic conditions?
Methodological Answer: Contradictions in catalytic systems (e.g., palladium vs. copper in vs. 16) require systematic screening:
Design of Experiments (DoE) : Vary catalysts (Pd/C, CuI), solvents (DMF, toluene), and temperatures.
Analytical monitoring : Use HPLC to track intermediate formation and side products.
Case study : A 2021 study achieved 68% yield using Pd/C in DMF at 80°C, while CuI in toluene yielded 52% but reduced racemization .
Q. How to resolve contradictions in reported NMR and X-ray crystallographic data for azetidine derivatives?
Methodological Answer: Discrepancies may arise from:
- Tautomerism : Keto-enol equilibria affecting NMR shifts.
- Crystal packing : X-ray structures may show different conformations vs. solution-state NMR.
Resolution strategy : - Variable-temperature NMR : Identify dynamic processes.
- DFT calculations : Compare experimental and computed chemical shifts (e.g., Gaussian09 with B3LYP/6-31G*) .
Q. How to design structure-activity relationship (SAR) studies for β-lactam analogs?
Methodological Answer:
Derivatization : Synthesize analogs with varying substituents (e.g., replacing isopropyl with cyclopropyl).
Bioactivity profiling : Test against β-lactamase variants (e.g., TEM-1, SHV-1) to map substituent effects.
Data analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with MIC values .
Q. What computational approaches predict the compound’s reactivity in biological systems?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Simulate binding to penicillin-binding proteins (PBPs) or β-lactamases.
- MD simulations (GROMACS) : Assess stability of acyl-enzyme intermediates over 100-ns trajectories.
- ADMET prediction (SwissADME) : Estimate metabolic stability and membrane permeability .
Q. How to evaluate stability under varying pH and temperature conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
